molecular formula C14H15FN2O4 B2392526 Ethyl 2-((1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)amino)-2-oxoacetate CAS No. 896291-76-2

Ethyl 2-((1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)amino)-2-oxoacetate

Cat. No.: B2392526
CAS No.: 896291-76-2
M. Wt: 294.282
InChI Key: NZJTYGYCRRZTMM-UHFFFAOYSA-N
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Description

Ethyl 2-((1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)amino)-2-oxoacetate is a synthetic organic compound that belongs to the class of pyrrolidinone derivatives This compound is characterized by the presence of a fluorophenyl group, a pyrrolidinone ring, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)amino)-2-oxoacetate typically involves multi-step organic reactions. One common synthetic route starts with the reaction of 3-fluoroaniline with ethyl oxalyl chloride to form an intermediate, which is then cyclized to produce the pyrrolidinone ring. The final step involves the esterification of the resulting compound with ethanol under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial methods may employ catalysts and solvents that are more suitable for large-scale synthesis, ensuring cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)amino)-2-oxoacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-((1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)amino)-2-oxoacetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 2-((1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)amino)-2-oxoacetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-oxo-2-phenylacetate
  • Ethyl 2-oxo-2-(4-fluorophenyl)acetate
  • Ethyl 2-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)amino)-2-oxoacetate

Uniqueness

Ethyl 2-((1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)amino)-2-oxoacetate is unique due to the presence of the 3-fluorophenyl group, which imparts distinct chemical and biological properties. This fluorine substitution can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets compared to its non-fluorinated analogs .

Properties

IUPAC Name

ethyl 2-[[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]amino]-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O4/c1-2-21-14(20)13(19)16-10-7-12(18)17(8-10)11-5-3-4-9(15)6-11/h3-6,10H,2,7-8H2,1H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZJTYGYCRRZTMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1CC(=O)N(C1)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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